7,9-Bis((2-chloro-6-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one 7,9-Bis((2-chloro-6-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14796159
InChI: InChI=1S/C26H18Cl2F2O4/c27-19-6-2-8-21(29)17(19)12-32-14-10-23(33-13-18-20(28)7-3-9-22(18)30)25-15-4-1-5-16(15)26(31)34-24(25)11-14/h2-3,6-11H,1,4-5,12-13H2
SMILES:
Molecular Formula: C26H18Cl2F2O4
Molecular Weight: 503.3 g/mol

7,9-Bis((2-chloro-6-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

CAS No.:

Cat. No.: VC14796159

Molecular Formula: C26H18Cl2F2O4

Molecular Weight: 503.3 g/mol

* For research use only. Not for human or veterinary use.

7,9-Bis((2-chloro-6-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one -

Specification

Molecular Formula C26H18Cl2F2O4
Molecular Weight 503.3 g/mol
IUPAC Name 7,9-bis[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C26H18Cl2F2O4/c27-19-6-2-8-21(29)17(19)12-32-14-10-23(33-13-18-20(28)7-3-9-22(18)30)25-15-4-1-5-16(15)26(31)34-24(25)11-14/h2-3,6-11H,1,4-5,12-13H2
Standard InChI Key OEQRRMWYMUYDEH-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F

Introduction

7,9-Bis((2-chloro-6-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of chromenones, which are derivatives of chromene and are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of 7,9-Bis((2-chloro-6-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one involves several key steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and purity of the synthesis.

Biological Activities and Applications

This compound exhibits potential therapeutic applications due to its diverse biological activities. Research studies often utilize techniques like molecular docking simulations to predict binding interactions and affinities with target proteins. The compound's unique structural features contribute to its reactivity and biological efficacy, making it a subject of interest in pharmaceutical research.

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